molecular formula C13H19NO3 B5157192 1,2,5-trimethyl-4-piperidinyl 2-furoate

1,2,5-trimethyl-4-piperidinyl 2-furoate

Cat. No. B5157192
M. Wt: 237.29 g/mol
InChI Key: MLVZDGWIMKLZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-trimethyl-4-piperidinyl 2-furoate, also known as TMPF, is a chemical compound that has been widely used in scientific research due to its unique properties. TMPF is a heterocyclic compound that contains a furan ring and a piperidine ring, and it has a molecular formula of C14H21NO2. The compound is known for its ability to act as a potent antioxidant and has been used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-piperidinyl 2-furoate is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species. The compound has also been shown to have anti-inflammatory properties, and it may act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have potent antioxidant activity, and it has been used in various studies to investigate the role of oxidative stress in various disease states. 1,2,5-trimethyl-4-piperidinyl 2-furoate has also been shown to have anti-inflammatory properties, and it may act by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,5-trimethyl-4-piperidinyl 2-furoate in lab experiments is its potent antioxidant activity. The compound has been shown to be effective in scavenging free radicals and reactive oxygen species, which makes it a useful tool in the investigation of oxidative stress. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have anti-inflammatory properties, which may be useful in the investigation of various inflammatory diseases.
One of the limitations of using 1,2,5-trimethyl-4-piperidinyl 2-furoate in lab experiments is its relatively high cost. The compound is not widely available, and its synthesis can be complex and time-consuming. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1,2,5-trimethyl-4-piperidinyl 2-furoate in scientific research. One potential application is in the investigation of neurodegenerative diseases, where the compound's neuroprotective effects may be useful in the development of new treatments. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate may be useful in the investigation of various inflammatory diseases, where its anti-inflammatory properties may be beneficial. Finally, the compound may have potential applications in the field of regenerative medicine, where its antioxidant activity may be useful in the development of new therapies.

Synthesis Methods

The synthesis of 1,2,5-trimethyl-4-piperidinyl 2-furoate can be achieved through a multistep process that involves the reaction of 1,2,5-trimethylpiperidine with furoic acid. The process involves the use of various reagents and solvents, and the reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

1,2,5-trimethyl-4-piperidinyl 2-furoate has been widely used in scientific research due to its unique properties. The compound has been shown to have potent antioxidant activity, and it has been used in various studies to investigate the role of oxidative stress in various disease states. 1,2,5-trimethyl-4-piperidinyl 2-furoate has also been used as a probe in various biochemical and physiological studies, and it has been shown to have a wide range of applications in these fields.

properties

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-8-14(3)10(2)7-12(9)17-13(15)11-5-4-6-16-11/h4-6,9-10,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZDGWIMKLZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethylpiperidin-4-YL furan-2-carboxylate

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